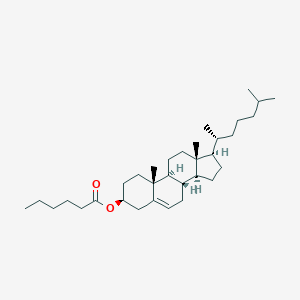

Cholest-5-en-3-yl hexanoate

描述

Overview of Cholesteryl Esters in Biological Systems Research

Cholesteryl esters are crucial molecules in biological systems, primarily serving as the storage and transport form of cholesterol. frontiersin.org Cholesterol itself is an essential structural component of animal cell membranes, modulating their fluidity and permeability, and serves as a precursor for vital compounds like steroid hormones and bile acids. frontiersin.orgdtu.dk However, in its free form, excess cholesterol can be toxic to cells. To manage cholesterol levels, biological systems convert it into cholesteryl esters through a process called esterification. frontiersin.org This reaction attaches a fatty acid to the hydroxyl group of the cholesterol molecule, creating a more hydrophobic compound that can be safely stored in intracellular lipid droplets or packaged into the hydrophobic core of lipoproteins for transport through the bloodstream. frontiersin.orgscirp.org

The synthesis of cholesteryl esters is primarily catalyzed by two key enzymes: lecithin:cholesterol acyltransferase (LCAT) and acyl-coenzyme A:cholesterol acyltransferase (ACAT). scirp.orgbiorxiv.org LCAT is mainly found in the plasma, associated with high-density lipoproteins (HDL), and plays a crucial role in reverse cholesterol transport, the process of moving cholesterol from peripheral tissues back to the liver. scirp.org ACAT, on the other hand, is an intracellular enzyme located in the endoplasmic reticulum of various tissues, including the liver and intestines, where it facilitates the storage of cholesterol within cells. scirp.org The balance of free cholesterol and cholesteryl esters is fundamental for maintaining cellular and systemic homeostasis, and its dysregulation is implicated in various pathologies, most notably in the development of atherosclerosis, where cholesteryl esters are a major component of the lipid core of atherosclerotic plaques. frontiersin.orgnih.gov The significant role of cholesteryl esters in physiology and disease has made them a major focus of research, leading to the development of numerous analytical methods to quantify and study them in biological samples. biorxiv.orgresearchgate.net

Academic Significance of Cholesteryl Hexanoate (B1226103) as a Model Compound

Within the broad class of cholesteryl esters, cholesteryl hexanoate stands out as a significant model compound in various fields of academic research, particularly in materials science and physical chemistry. Its importance stems from its well-defined chemical structure and its ability to form liquid crystalline phases, specifically the cholesteric (or chiral nematic) phase. tandfonline.comtandfonline.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and cholesteric liquid crystals exhibit unique optical properties, such as selective reflection of circularly polarized light, due to their helical molecular arrangement. tandfonline.commdpi.com

Cholesteryl hexanoate's predictable phase behavior makes it an excellent subject for studying the fundamental principles of liquid crystal formation and the relationship between molecular structure and macroscopic properties. tandfonline.commriquestions.com Researchers have utilized it in the synthesis of novel materials. For instance, it has been grafted onto chitosan, a biopolymer, to create derivatives with enhanced solubility and lyotropic liquid crystalline properties, which are of interest for applications like drug delivery vehicles. tandfonline.comresearchgate.net It has also been incorporated as a mesogenic (liquid crystal-forming) unit in the synthesis of more complex molecules, such as chiral unsymmetrical bent-shaped dimers, to investigate how molecular geometry influences mesophase behavior. tandfonline.com Furthermore, cholesteryl hexanoate and related compounds are used in studies of Langmuir monolayers at air-water interfaces, providing insights into the interactions and packing of lipids in two-dimensional systems, which serves as a model for understanding biological membranes. researchgate.netmdpi.com

Scope and Hierarchical Structure of the Research Outline

This article provides a focused examination of the chemical compound cholesteryl hexanoate within the context of academic research. The content is structured hierarchically to first establish the broader biological importance of the cholesteryl ester class, to which cholesteryl hexanoate belongs. It then narrows the focus to the specific academic significance of cholesteryl hexanoate as a model compound, highlighting its utility in materials science and physical chemistry. This structured approach allows for a comprehensive understanding of why a specific molecule like cholesteryl hexanoate is a subject of scientific inquiry, grounding its relevance in both biological context and its unique physicochemical properties. The subsequent sections of this research outline would delve into specific properties and research applications, including its liquid crystalline behavior, synthesis and characterization, and thermal properties, all while adhering to a strictly academic and non-clinical scope.

属性

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O2/c1-7-8-9-13-31(34)35-26-18-20-32(5)25(22-26)14-15-27-29-17-16-28(24(4)12-10-11-23(2)3)33(29,6)21-19-30(27)32/h14,23-24,26-30H,7-13,15-22H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBODWXATDKICU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909954 | |

| Record name | Cholest-5-en-3-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062-96-0 | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, hexanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3β-yl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic and Derivatization Methodologies for Cholesteryl Hexanoate

Chemical Synthesis Approaches for Cholesteryl Hexanoate (B1226103)

The formation of cholesteryl hexanoate, a cholesterol ester, is achieved through the esterification of cholesterol with hexanoic acid. ontosight.ai A prominent and widely used method for this transformation is the Steglich esterification. wikipedia.orgorganic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgresearchgate.net The reaction is typically conducted at room temperature in a polar aprotic solvent. wikipedia.org A key feature of this method is the removal of water generated during the reaction by DCC, which forms a dicyclohexylurea (DCU) byproduct. wikipedia.org The mild conditions of the Steglich esterification make it suitable for synthesizing esters from sensitive molecules. wikipedia.orgresearchgate.net

The general mechanism involves the reaction of the carboxylic acid with DCC to form an O-acylisourea intermediate, which is highly reactive. organic-chemistry.org The alcohol (cholesterol) then attacks this intermediate, leading to the formation of the ester and the stable DCU. organic-chemistry.org DMAP accelerates the reaction by acting as an acyl transfer reagent, forming a reactive amide intermediate that rapidly reacts with the alcohol. organic-chemistry.org

Another common approach involves the acylation of cholesterol using a fatty acid anhydride (B1165640) (hexanoic anhydride in this case) in the presence of 4-pyrrolidinopyridine (B150190) in a solvent like methylene (B1212753) chloride. nih.gov This method has been shown to produce cholesteryl esters in excellent yield. nih.gov Similarly, using the fatty acid itself with DCC in the presence of the same catalyst also provides high yields. nih.gov

Derivatives of cholesteryl hexanoate have also been synthesized using these established methods. For instance, cholesteryl ω-bromohexanoate can be prepared by the esterification of cholesterol with ω-bromohexanoyl chloride. tandfonline.com This derivative can then be used in further synthetic steps to create more complex molecules. tandfonline.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Steglich Esterification | Hexanoic acid, Cholesterol, DCC, DMAP | Mild conditions, high yield, removes water as DCU. | wikipedia.orgorganic-chemistry.org |

| Fatty Acid Anhydride Method | Hexanoic anhydride, Cholesterol, 4-pyrrolidinopyridine | Rapid, high yield. | nih.gov |

| Acyl Chloride Method (for derivatives) | ω-bromohexanoyl chloride, Cholesterol | Used for synthesizing functionalized derivatives. | tandfonline.com |

Enzymatic Synthesis and Biocatalytic Esterification of Cholesterol with Hexanoic Acid

Enzymatic synthesis offers a green alternative to chemical methods, operating under mild conditions with high selectivity. researchgate.netacs.org Lipases are the most commonly employed enzymes for the esterification of cholesterol with fatty acids. skemman.is Among these, Candida antarctica lipase (B570770) B (CALB) is a highly effective and widely studied biocatalyst for this purpose. nih.govd-nb.inforesearchgate.net Lipases from Candida rugosa and Rhizomucor miehei have also been utilized. au.dk

The enzymatic esterification involves the direct reaction of cholesterol, a sterically hindered alcohol, with hexanoic acid. au.dk The reaction is often carried out in organic solvents like n-heptane to solubilize the hydrophobic substrates. biointerfaceresearch.com The water activity in the reaction medium is a critical parameter, as lipases are hydrolases, and an excess of water can shift the equilibrium towards hydrolysis instead of esterification. mdpi.com

Studies have shown that immobilized lipases, such as Novozym 435 (immobilized CALB), are particularly effective. d-nb.info The immobilization enhances enzyme stability and allows for easier separation from the reaction mixture and potential reuse. The specificity of the lipase can influence the reaction efficiency; for example, Candida antarctica lipase A (CALA) has shown high efficiency in the acylation of other phytosterols (B1254722) due to its ability to accommodate bulky substrates. au.dk Research on the synthesis of ethyl hexanoate using CALB has demonstrated the enzyme's efficiency, achieving yields of up to 98.0% in non-aqueous media. nih.govresearchgate.net While this is not directly cholesteryl hexanoate, it showcases the catalytic power of CALB in forming hexanoate esters. nih.govresearchgate.net

| Lipase Source | Common Name/Form | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica | Lipase B (CALB), Novozym 435 | Cholesterol, various fatty acids | Highly effective and versatile biocatalyst for esterification. | d-nb.inforesearchgate.net |

| Candida rugosa | Lipase AYS | β-sitosterol, various fatty acids | Effective for synthesizing steryl esters of medium-chain fatty acids. | au.dk |

| Rhizomucor miehei | Lipozyme TL IM | Phytosterols, fatty acids | Used as a biocatalyst for preparing steryl esters. | au.dk |

| Rhizopus chinensis | RCL | Ethanol (B145695), various fatty acids (including hexanoic acid) | Showed high conversion rates for ester synthesis in organic solvents. | biointerfaceresearch.com |

Design and Synthesis of Functionalized Cholesteryl Hexanoate Derivatives

Fluorescently Labeled Cholesteryl Hexanoate Probes for Biophysical Studies

To study the behavior and transport of cholesterol in biological systems, fluorescently labeled analogs are invaluable tools. nih.govbiorxiv.org These probes are typically synthesized by attaching a fluorophore to the cholesterol molecule, which is then esterified. Common fluorophores include nitrobenzoxadiazole (NBD) and pyrene. nih.govresearchgate.net

The synthesis of these probes often involves a multi-step process. For example, a fluorescently labeled fatty acid, such as NBD-aminohexanoic acid, can be prepared first. nih.gov This labeled fatty acid is then esterified with cholesterol using standard chemical methods like the DCC/DMAP coupling, similar to the Steglich esterification. nih.govrsc.org Alternatively, a fluorescent cholesterol analog, such as one labeled with NBD, can be synthesized and then esterified with hexanoic acid. au.dkrsc.org

One study detailed a one-pot Steglich esterification to create BODIPY-cholesterol conjugates. rsc.org In this work, a BODIPY fluorophore with a carboxylic acid group was reacted with cholesterol using DCC and DMAP to form a direct ester linkage. rsc.org Another derivative was made by first attaching a hexyl linker to the fluorophore before conjugating it to cholesterol, demonstrating how modifying the spacer can influence the probe's properties. rsc.org These fluorescent cholesteryl ester analogs are crucial for investigating lipid domains, membrane dynamics, and cholesterol trafficking within cells using techniques like fluorescence microscopy. nih.govrsc.org

Polymeric Architectures Incorporating Cholesteryl Hexanoate Moieties

Cholesteryl hexanoate moieties can be incorporated into polymeric structures to create materials with unique properties, often liquid crystalline in nature. nih.govmdpi.com These polymers can be synthesized by first preparing a monomer that contains the cholesteryl hexanoate group. mdpi.comresearchgate.net

A common strategy is to synthesize a polymerizable derivative of cholesterol, such as cholesteryl 6-methacryloyloxy hexanoate. mdpi.comlpnu.ua This monomer can then be polymerized, often with other monomers, using techniques like free-radical polymerization or controlled radical polymerization methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govmdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of Cholesteryl Hexanoate

High-Resolution Spectroscopic Techniques

Advanced spectroscopic methods are instrumental in revealing the structural details of cholesteryl hexanoate (B1226103) at the atomic level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction have been pivotal in characterizing its structure in both crystalline and liquid crystalline phases.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing Magic Angle Spinning (MAS), has emerged as a powerful tool for probing the molecular organization and dynamics of cholesteryl esters, including cholesteryl hexanoate. nih.gov By employing natural abundance 13C NMR with MAS, high-power proton decoupling, and cross-polarization, highly resolved spectra of crystalline cholesteryl esters can be obtained. nih.gov

Studies have shown that in the crystalline state, the acyl chain carbons of cholesteryl esters exhibit narrower lines than the protonated steroid ring carbons. nih.gov This indicates differential motions within the crystal, with the acyl chain experiencing more rapid motions compared to the more rigid steroid ring. nih.gov Furthermore, the number of resonances for specific carbons, such as the carbonyl and steroid ring carbons C5 and C6, can reveal the packing arrangement. For instance, esters that crystallize into a monolayer type II structure, where all molecules are crystallographically equivalent, show a single resonance for each carbon. In contrast, monolayer type I and bilayer structures, which have two non-equivalent molecules in the unit cell, display two distinct resonances of equal intensity and line width for several carbons. nih.gov

The transition to liquid crystalline phases brings about significant changes in the NMR spectra. The inequivalence of signals for the same carbon is no longer observed, and cross-polarization transfer does not enhance the spectra. nih.gov These changes are a direct consequence of increased molecular motions in the liquid crystalline states, which average out the different molecular environments and reduce dipolar interactions. nih.gov It is also possible to distinguish between cholesteric and smectic liquid crystalline phases based on the broader signals of the carbonyl, C5, and C6 carbons in the cholesteric phase compared to the smectic phase. nih.gov The chemical shifts of carbons in the smectic phase are similar across different cholesteryl esters and resemble those of crystalline esters with a monolayer II structure, suggesting structural similarities between the smectic phase and this particular crystal packing. nih.gov

While 13C MAS NMR provides detailed molecular-level information, 1H MAS NMR offers a simpler and quicker method to differentiate between the solid, smectic, cholesteric, and isotropic phases of cholesteryl esters, with each phase exhibiting a unique spectral signature. nih.gov

Table 1: 13C MAS NMR Observations for Cholesteryl Esters

| Phase | Spectral Characteristics | Inferred Molecular Behavior |

| Crystalline | Narrower lines for acyl chain carbons vs. steroid ring carbons. nih.gov | More rapid motion in the acyl chain than in the steroid ring. nih.gov |

| Single resonance per carbon for monolayer type II structure. nih.gov | All molecules are crystallographically equivalent. nih.gov | |

| Two resonances for some carbons in monolayer type I and bilayer structures. nih.gov | Two non-equivalent molecules in the unit cell. nih.gov | |

| Liquid Crystalline | No inequivalence of signals for the same carbon. nih.gov | Increased molecular motion averages different environments. nih.gov |

| No enhancement by cross-polarization. nih.gov | Reduced dipolar interactions due to increased motion. nih.gov | |

| Broader C=O, C5, and C6 signals in cholesteric vs. smectic phase. nih.gov | Distinguishes between cholesteric and smectic phases. nih.gov |

X-ray diffraction and scattering are indispensable techniques for determining the precise arrangement of molecules in the crystalline and ordered liquid crystalline phases of cholesteryl hexanoate. These analyses have revealed that cholesteryl esters, including the hexanoate derivative, can adopt several distinct packing arrangements, primarily categorized as monolayer type I, monolayer type II, and bilayer structures. mriquestions.compsu.edu

In the crystalline state, cholesteryl hexanoate is known to be isostructural with cholesteryl pentyl carbonate, hexyl carbonate, and heptanoate. iucr.org These molecules typically form layered structures where the rigid cholesteryl groups are closely packed in the central region of the layers, while the more flexible fatty acid chains and the isoprenoid tail of the cholesterol moiety form the interfacial regions between these layers. iucr.org The specific packing arrangement is influenced by intermolecular interactions, including those between the chains and the steroid rings. mriquestions.com

For instance, the crystal structure of cholesteryl nonanoate (B1231133), which adopts a monolayer type I structure, consists of antiparallel molecules forming monolayers with the molecular long axes tilted with respect to the layer interface. psu.edu A key feature of this packing is that the nonanoate chains pack with the cholesteryl tetracyclic systems of neighboring molecules rather than with each other. psu.edu In contrast, cholesteryl esters with shorter acyl chains (C6 to C8) tend to crystallize in a monolayer type II structure. psu.edu This structural type is also characterized by monolayers of antiparallel molecules, but with a more severe tilt of the molecular long axes. psu.edu

The transition between different polymorphic forms can be influenced by the method of crystallization, for example, from a solvent versus cooling from the melt. electronicsandbooks.com X-ray powder diffraction is a useful tool for comparing the crystalline phases obtained through different routes and identifying the presence of polymorphism. electronicsandbooks.com

In the liquid crystalline state, particularly the smectic A phase, X-ray scattering reveals a layered structure. The packing of molecules in the crystalline state is often considered a precursor to the smectic A phase structure. researchgate.net Low-angle X-ray diffraction data can indicate the degree of component fractionation in the solid state when cholesteryl hexanoate is part of a binary mixture. nih.gov

Table 2: Crystal Packing Arrangements of Cholesteryl Esters

| Packing Type | Description | Example Cholesteryl Esters |

| Monolayer Type I | Molecules packed in layers with two non-equivalent molecules (A and B) in the unit cell. mriquestions.com Alkanoate chains of B molecules and the isooctyl C-17 side chain of A molecules are at the interface. mriquestions.com | Nonanoate, Decanoate, Laurate mriquestions.compsu.edu |

| Monolayer Type II | Monolayers of antiparallel molecules with a significant tilt of the molecular long axes. psu.edu | Octanoate, Oleate (B1233923) psu.edunih.gov |

| Bilayer | Antiparallel arrangement of two non-equivalent molecules (A and B) forming a bilayer. mriquestions.com | Myristate mriquestions.com |

Conformational Analysis and Intermolecular Interactions

Understanding the conformational flexibility and the non-covalent interactions of cholesteryl hexanoate is crucial for explaining its physical properties and phase behavior. This involves a synergistic approach combining computational simulations and experimental studies.

The conformation of cholesteryl hexanoate is characterized by a rigid steroid ring system and a flexible hexanoate chain. Computational methods, such as Density Functional Theory (DFT), are employed to determine the optimized molecular structure and compare it with experimentally determined structures from X-ray crystallography. nih.gov For the related cholesteryl heptanoate, DFT studies at the B3LYP/6-31G(d) level have been used to analyze the molecular conformation. nih.gov Such studies reveal the puckering of the steroid rings; for instance, the six-membered rings typically adopt chair and twisted-boat conformations, while the five-membered ring assumes an envelope conformation. nih.gov

Experimental techniques like 13C MAS NMR provide insights into the conformational dynamics. The differential line widths of the acyl chain and steroid ring carbons in the crystalline state suggest that the hexanoate chain possesses greater conformational freedom than the rigid ring system. nih.gov In the liquid crystalline phases, the increased molecular motion leads to an averaging of conformations. nih.gov

Computational conformational analysis methods, such as Monte Carlo Multiple Minimum (MCMM), are powerful tools for exploring the potential energy surface and identifying low-energy conformations of flexible molecules like cholesteryl hexanoate. nih.gov While specific computational studies solely on cholesteryl hexanoate's conformation are not detailed in the provided context, the principles from studies on similar molecules are applicable. These methods can elucidate the relative energies of different conformers and their likelihood of being populated at a given temperature. nih.gov

The self-assembly of cholesteryl hexanoate into ordered structures in condensed phases is driven by a complex interplay of intermolecular interactions. The resulting supramolecular architecture dictates the material's macroscopic properties. X-ray diffraction studies have been fundamental in revealing the packing of cholesteryl esters. nih.gov

In the solid state, cholesteryl esters with shorter chains, such as hexanoate, tend to form monolayer structures. psu.edu Specifically, esters from C6 to C8 often adopt what is known as a type II monolayer structure. psu.edu This packing is characterized by layers of molecules with their long axes tilted relative to the layer interface. psu.edu The molecules within these layers are typically arranged in an antiparallel fashion. psu.edu

The packing is such that the rigid, bulky cholesterol moieties form a closely packed core, while the more flexible hexanoate chains and the cholesterol tail occupy the interfacial regions between these layers. iucr.org This segregation of rigid and flexible components is a hallmark of the supramolecular assembly of cholesteryl esters. The dominant interactions governing this packing are van der Waals forces. nih.gov In a related compound, cholesteryl heptanoate, Hirshfeld surface analysis showed that H···H (92.4%) and H···O/O···H (6.1%) interactions are the most significant contributors to the crystal packing. nih.gov

The concept of supramolecular assembly extends to polymers incorporating cholesteryl moieties. For example, in copolymers of poly(cholesteryl 6-(methacryloyloxy)hexanoate), wide-angle X-ray and fluorescence studies have shown that the cholesterol groups can form stacks in certain solvents like n-hexane. mdpi.comnih.gov These stacked cholesterol groups create microdomains within the polymer structure. mdpi.comnih.gov This demonstrates how the inherent self-assembling properties of the cholesteryl group can be harnessed to create ordered nanostructures even when it is part of a larger macromolecule.

Biophysical Properties and Membrane Interactions of Cholesteryl Hexanoate

Liquid Crystalline Behavior and Phase Transitions

Cholesteryl hexanoate (B1226103), like many cholesteryl esters, exhibits thermotropic liquid crystalline behavior, meaning it transitions through different phases as a function of temperature. These intermediate phases, or mesophases, possess properties between those of a conventional liquid and a solid crystal.

Characterization of Thermotropic Liquid Crystalline Phases (Cholesteric, Smectic, Isotropic)

Cholesteryl esters can display several distinct liquid crystalline phases upon heating before turning into an isotropic liquid. nih.gov The primary mesophases observed in cholesteryl esters are the cholesteric (also known as chiral nematic) and smectic phases.

Cholesteric Phase (N):* This phase is characterized by molecules that are orientationally ordered, aligning on average in a common direction, but lack long-range positional order. lums.edu.pk Due to the chiral nature of the cholesterol molecule, this average alignment direction twists in a helical fashion throughout the material. lums.edu.pk This helical structure is responsible for the unique optical properties of cholesteric liquid crystals, such as selective reflection of light, which results in iridescent colors that can change with temperature. chymist.com The name "cholesteric" itself originates from the fact that this phase was first observed in derivatives of cholesterol. lums.edu.pk

Smectic Phase (SmA): At lower temperatures than the cholesteric phase, some cholesteryl esters exhibit a smectic phase. In this phase, the molecules have a higher degree of order, arranging themselves into layers. researchgate.net Within these layers, the molecules have orientational order and some degree of positional order, but they can still flow. researchgate.net The transition from a more ordered smectic phase to a less ordered cholesteric phase is a key characteristic of many of these compounds. nih.gov

Isotropic Liquid Phase (Iso): Upon further heating, the liquid crystalline material will transition into a true isotropic liquid. In this phase, both the orientational and positional order of the molecules are lost, and the material behaves as a conventional liquid. chymist.com This final transition marks the upper boundary of the liquid crystalline range.

Quantitative Analysis of Phase Transition Thermodynamics (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a primary technique used to quantify the thermodynamics of phase transitions in liquid crystals. nih.govnih.gov It measures the heat flow into or out of a sample as its temperature is changed, allowing for the precise determination of transition temperatures and the enthalpy (ΔH) associated with each transition.

For short-chain saturated cholesteryl esters like cholesteryl hexanoate, distinct transitions can be observed. Upon heating from the solid crystalline state, the compound typically transitions to a smectic phase, then to a cholesteric phase, and finally melts into an isotropic liquid. Each of these transitions is associated with a specific temperature and enthalpy change.

| Transition | Transition Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

| Crystal → Smectic | 95.5 | 45.6 |

| Smectic → Cholesteric | 97.5 | 1.1 |

| Cholesteric → Isotropic Liquid | 99.5 | 1.1 |

This table presents representative thermodynamic data for the phase transitions of Cholesteryl Hexanoate. The values are based on typical findings for short-chain saturated cholesteryl esters and serve as an illustrative example.

The enthalpy of the crystal-to-mesophase transition is significantly larger than the enthalpies of the transitions between different mesophases (smectic-to-cholesteric and cholesteric-to-isotropic). This indicates that a substantial amount of energy is required to break the crystalline lattice, while less energy is needed to transition between the more fluid, ordered liquid crystal states. nih.gov

Structure-Mesophase Relationships in Cholesteryl Hexanoate and Analogues

The liquid crystalline behavior of cholesteryl esters is highly dependent on their molecular structure, particularly the nature of the fatty acyl chain attached to the cholesterol moiety. nih.gov

Influence of Acyl Chain Length: A systematic relationship exists between the length of the saturated fatty acyl chain and the thermal stability of the liquid crystal phases. For saturated aliphatic cholesteryl esters, there is a clear chain-length dependence of the transition temperatures. nih.gov In the series from cholesteryl acetate (C2) to cholesteryl decanoate (C10), the cholesteric-isotropic transition temperature generally decreases with increasing chain length. Cholesteryl hexanoate (C6) fits within this trend. The stability of the smectic phase, however, tends to increase with longer chain lengths. nih.gov

Role of the Steroid Ring vs. Acyl Chain: The balance of interactions between the rigid steroid rings and the flexible acyl chains is a key determinant of the type of mesophase that forms. Stronger interactions between the fatty acyl chains tend to favor the formation of the more ordered smectic phase. nih.gov In contrast, when ring-ring interactions are more dominant, the cholesteric phase is more likely to form directly from the isotropic liquid upon cooling. nih.gov For short-chain esters like cholesteryl hexanoate, the rigid cholesterol core has a more pronounced influence, often leading to the formation of a cholesteric phase over a wider temperature range compared to longer-chain analogues which show more stable smectic phases. nih.gov

Integration and Dynamics within Model Lipid Membranes

While known for their liquid crystal properties, cholesteryl esters like cholesteryl hexanoate are also lipid molecules that can be incorporated into biological membranes, influencing their structure and function. Their behavior is often studied in model systems like liposomes and lipid bilayers.

Cholesteryl Hexanoate in Liposomes and Lipid Bilayers

Cholesteryl esters can be incorporated into the lipid bilayers of liposomes, which are spherical vesicles composed of phospholipids (B1166683). researchgate.net Unlike free cholesterol, which orients itself with its hydroxyl group at the aqueous interface and its hydrophobic body within the membrane core, the highly nonpolar nature of cholesteryl esters causes them to partition into the most hydrophobic region of the bilayer: the center of the membrane, between the two leaflets of the phospholipids. nih.gov

Influence on Membrane Fluidity, Permeability, and Organization

The integration of cholesteryl esters into the membrane core has profound effects on the biophysical characteristics of the lipid bilayer.

Membrane Permeability: Changes in lipid packing directly impact the permeability of the membrane to small molecules. Cholesterol is well-known to decrease the permeability of membranes to water and other small solutes by increasing the packing density of phospholipids. nih.govresearchgate.net The incorporation of cholesteryl esters into the bilayer core can also affect permeability. By disrupting the ordered packing of the acyl chain terminals, they can create disordered regions that may alter diffusion pathways. Studies on cholesterol have shown it reduces oxygen permeability, and it is expected that cholesteryl esters would also influence the transport of hydrophobic molecules across the membrane. nih.govbiorxiv.org

Membrane Organization: The presence of cholesteryl esters can induce significant changes in the lateral organization of the membrane. They can promote the formation of distinct lipid domains. nih.gov The accumulation of cholesteryl hexanoate in the bilayer's core can be thought of as creating a separate, oil-like phase within the membrane. This can affect the distribution of other lipids and membrane proteins, potentially influencing cellular processes that rely on specific membrane domain structures, such as signal transduction. nih.gov

Self-Assembly Mechanisms of Cholesteryl Hexanoate-Containing Systems

The self-assembly of molecules into well-defined, stable structures is a fundamental process in materials science and biology, driven by non-covalent interactions such as hydrophobic, van der Waals, and electrostatic forces. In the context of cholesteryl hexanoate and its derivatives, this phenomenon leads to the formation of various supramolecular structures, including micelles, nanoparticles, and complex liquid crystalline phases. This section explores the mechanisms governing the self-organization of systems containing cholesteryl hexanoate, from the formation of simple aggregates in solution to the more complex architectures of cholesteryl-functionalized polymers.

Formation of Micellar and Nanoparticle Assemblies in Aqueous and Organic Media

The amphiphilic nature of cholesterol and its esters, including cholesteryl hexanoate, drives their self-assembly into organized structures in both aqueous and organic environments. This behavior is primarily governed by the principle of minimizing unfavorable interactions between the hydrophobic sterol core and the surrounding solvent molecules.

In organic media, the formation of nanoparticle assemblies of cholesteryl esters can be achieved through methods such as the emulsification-solvent evaporation technique. In this method, the cholesteryl ester is dissolved in a water-immiscible organic solvent, which is then emulsified in an aqueous phase containing a surfactant to create a stable emulsion. Subsequent evaporation of the organic solvent leads to the precipitation of the cholesteryl ester within the emulsion droplets, resulting in the formation of solid nanoparticles. The size of these nanoparticles can be controlled by varying parameters such as the type and concentration of the surfactant and the organic solvent used. Research on the synthesis of nanoparticles from various cholesterol esters has shown that the length of the alkyl chain in the ester can influence the size and uniformity of the resulting nanoparticles, with longer chains leading to smaller and more uniform particles researchgate.net. This suggests that cholesteryl hexanoate would be a suitable candidate for the formation of nanoparticles in organic media.

The characteristics of nanoparticle formation from cholesteryl esters are summarized in the table below:

| Parameter | Influence on Nanoparticle Formation | Reference |

| Method | Emulsification-solvent evaporation is a common technique. | researchgate.net |

| Solvent | The choice of organic solvent affects the initial droplet size. | researchgate.net |

| Surfactant | The type and concentration of surfactant influence the stability and final size of the nanoparticles. | researchgate.net |

| Ester Chain Length | Longer alkyl chains in the cholesteryl ester can lead to the formation of smaller and more uniform nanoparticles. | researchgate.net |

Principles of Self-Organization in Cholesteryl-Functionalized Polymers

The incorporation of cholesteryl moieties into polymer structures imparts unique self-assembly properties, leading to the formation of a variety of nanostructures in solution and ordered phases in the bulk state. The principles governing the self-organization of these cholesteryl-functionalized polymers are rooted in the interplay between the polymer backbone's properties and the strong tendency of the hydrophobic and rigid cholesterol groups to aggregate.

The self-assembly of these polymers is a thermodynamically driven process aimed at achieving a stable state by minimizing the Gibbs free energy. This is achieved through a balance of enthalpic and entropic contributions arising from various intermolecular interactions. Key principles governing this self-organization include:

Hydrophobic Interactions: In aqueous solutions, the primary driving force for self-assembly is the hydrophobic effect, which causes the cholesteryl groups to aggregate, forming the core of micelles or nanoparticles, while the hydrophilic polymer chains form a protective corona exposed to the water.

Polymer Architecture: The way cholesterol is incorporated into the polymer—as a side chain, end-cap, or part of the main chain—significantly influences the resulting morphology. For instance, comb-like polymers with cholesterol side groups tend to form spherical micelles in aqueous solutions mdpi.com.

Balance of Hydrophilic and Hydrophobic Blocks: In block copolymers, the relative lengths of the hydrophilic and hydrophobic (cholesteryl-containing) blocks determine the geometry of the self-assembled structures. A higher proportion of the hydrophilic block generally favors the formation of spherical micelles, while a larger hydrophobic block can lead to cylindrical micelles or vesicles.

Liquid Crystalline Ordering: The rigid and anisotropic nature of the cholesterol molecule promotes liquid crystalline ordering. In the neat state or in concentrated solutions, cholesteryl-functionalized polymers can form various liquid crystalline mesophases, such as smectic, nematic, and cholesteric phases, due to the orientational and positional ordering of the cholesterol moieties mdpi.comresearchgate.net.

Stimuli-Responsiveness: The self-assembly can be controlled by external stimuli if the polymer backbone is responsive to changes in the environment, such as temperature or pH. For example, polymers containing poly(N-isopropylacrylamide) (PNIPAM) exhibit a lower critical solution temperature (LCST), above which they become hydrophobic, triggering changes in the self-assembled structures nih.gov. Similarly, pH-responsive polymers can alter their charge and conformation with changes in pH, affecting the stability and morphology of the assemblies rsc.org.

The table below summarizes the morphologies observed for different types of cholesteryl-functionalized polymers and the factors influencing their self-assembly.

| Polymer Type | Self-Assembled Morphology | Influencing Factors | References |

| Cholesteryl End-Capped Polymers | Spherical micelles, star-like micelles, cubic or cuboid-like shapes | Polymer concentration, temperature (for thermoresponsive polymers) | mdpi.com |

| Comb-like Polymers with Cholesteryl Side Chains | Spherical micelles, dense nanoparticles, elongated or lamellar nanoparticles | Presence of free cholesterol, polymer backbone chemistry | mdpi.com |

| Cholesteryl-Containing Block Copolymers | Spherical micelles, cylindrical micelles, vesicles (polymersomes) | Hydrophilic-hydrophobic block ratio, solvent composition | nih.gov |

| pH-Responsive Cholesteryl Copolymers | pH-dependent nanoparticle size and charge | pH of the medium, cholesterol content | rsc.org |

| Thermoresponsive Cholesteryl Polymers | Temperature-dependent micelle formation and size | Temperature (LCST), polymer concentration | nih.gov |

Biochemical and Cellular Research Applications of Cholesteryl Hexanoate

Investigations into Lipid Metabolism Pathways

The study of cholesteryl hexanoate (B1226103) provides valuable insights into the fundamental cellular processes governing lipid homeostasis. Its metabolism follows the general pathways established for other cholesteryl esters, but the specific kinetics and preferences of enzymes involved can offer a deeper understanding of their regulatory mechanisms.

Cellular Cholesteryl Ester Formation, Storage, and Hydrolysis

The metabolic lifecycle of cholesteryl hexanoate within a cell mirrors that of other cholesteryl esters, involving a dynamic cycle of synthesis, storage, and breakdown. creative-proteomics.com

Formation: The synthesis of cholesteryl esters, including cholesteryl hexanoate, is primarily catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT). biorxiv.org This enzyme, located in the endoplasmic reticulum, facilitates the transfer of a fatty acyl group from an acyl-CoA molecule (in this case, hexanoyl-CoA) to the hydroxyl group of cholesterol. creative-proteomics.com This esterification process converts cholesterol, a crucial membrane component, into a more hydrophobic, neutral lipid suitable for storage. creative-proteomics.com

Storage: Following their synthesis, cholesteryl esters are trafficked and stored within cytoplasmic lipid droplets. lipotype.comcreative-proteomics.com These organelles serve as the primary reservoirs for neutral lipids, sequestering them to prevent the potential toxicity of excess free cholesterol and free fatty acids. creative-proteomics.comresearchgate.net The physical properties of the cholesteryl esters, such as those of cholesteryl hexanoate, can influence the characteristics and stability of the lipid droplet core. nih.govnih.gov

Hydrolysis: The mobilization of stored cholesterol is achieved through the hydrolysis of cholesteryl esters. This reaction is catalyzed by neutral cholesterol ester hydrolases (nCEH), which break the ester bond to release free cholesterol and the corresponding fatty acid (hexanoic acid). creative-proteomics.com The liberated free cholesterol can then be utilized by the cell for various purposes, including membrane synthesis, hormone production, or efflux out of the cell. creative-proteomics.com

Comparative Biochemical Studies of Cholesteryl Hexanoate with Other Cholesteryl Esters

The biochemical and physical properties of cholesteryl esters are significantly influenced by the length and saturation of their fatty acyl chain. nih.gov Cholesteryl hexanoate, with its short, 6-carbon saturated chain, exhibits distinct characteristics compared to longer-chain saturated (e.g., cholesteryl stearate, C18:0) and unsaturated (e.g., cholesteryl oleate (B1233923), C18:1; cholesteryl linoleate, C18:2) esters. nih.govnih.gov

These structural differences lead to variations in physical properties such as melting point and liquid crystal phase behavior. nih.govmriquestions.com The shorter chain of hexanoate results in weaker chain-chain interactions compared to longer acyl chains, which affects how these molecules pack within lipid droplets and interact with membrane systems. nih.gov While longer-chain esters can form stable smectic and cholesteric liquid crystal phases, the phase behavior of short-chain esters like cholesteryl hexanoate is different, influencing their potential pathogenicity and metabolic availability. nih.govnih.gov For instance, studies have shown that the stability of liquid crystal phases is highly dependent on acyl chain length. nih.gov

| Property | Cholesteryl Hexanoate (C6:0) | Cholesteryl Oleate (C18:1) | Cholesteryl Linoleate (C18:2) |

|---|---|---|---|

| Acyl Chain Length | Short (6 carbons) | Long (18 carbons) | Long (18 carbons) |

| Acyl Chain Saturation | Saturated | Monounsaturated | Polyunsaturated |

| Relative CETP Transfer Efficiency | Low | High | Lower than Oleate |

| Relative Cellular Selective Uptake | High | Low | Higher than Oleate |

| Physical State Behavior | Influenced by short, saturated chain, leading to different phase transition temperatures compared to long-chain esters. nih.gov | Forms liquid crystal phases; unsaturation affects stability. nih.govnih.gov | Unsaturation further alters molecular packing and phase transitions. nih.govnih.gov |

Enzymatic Regulation of Cholesteryl Ester Homeostasis (e.g., ACAT, LCAT, CETP Activity Studies)

The balance of cholesteryl esters is tightly controlled by several key enzymes and transfer proteins, whose activities can show specificity towards the fatty acid moiety of the ester.

Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme is responsible for cellular cholesterol esterification. biorxiv.org Mammals have two isoforms, ACAT1 and ACAT2. biorxiv.org While ACAT1 is ubiquitous, ACAT2 is found mainly in the liver and intestines. biorxiv.org The substrate specificity of ACAT is complex, but studies suggest a preference for unsaturated acyl-CoAs like oleoyl-CoA. biorxiv.org The efficiency of ACAT in utilizing short-chain acyl-CoAs like hexanoyl-CoA is generally lower than for its preferred long-chain substrates, indicating that the formation of cholesteryl hexanoate may be less favored in cells compared to cholesteryl oleate. biorxiv.org

Lecithin:cholesterol acyltransferase (LCAT): LCAT is a plasma enzyme primarily associated with high-density lipoproteins (HDL) that catalyzes the esterification of free cholesterol. wikipedia.orgfrontiersin.org It plays a crucial role in the maturation of HDL particles and in reverse cholesterol transport, the process of moving excess cholesterol from peripheral tissues back to the liver. frontiersin.org LCAT transfers a fatty acid, typically an unsaturated one from the sn-2 position of phosphatidylcholine, to cholesterol. nih.gov

Cholesteryl Ester Transfer Protein (CETP): CETP is a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. wikipedia.orgresearchgate.net It generally transfers cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins like VLDL and LDL. wikipedia.org Research has demonstrated that CETP's activity is dependent on the structure of the cholesteryl ester's fatty acid. Specifically, CETP-mediated transfer efficiency increases with longer acyl chain length and decreases with unsaturation. nih.gov Conversely, the selective uptake of HDL-cholesteryl esters by cells, a process that can be mediated by CETP, is inversely related to acyl chain length. nih.govnih.gov This means cholesteryl hexanoate, as a short-chain ester, is a poor substrate for CETP-mediated transfer between lipoproteins but is a favorable substrate for selective uptake into cells like adipocytes and hepatocytes. nih.govnih.gov

| Enzyme/Protein | Function | Substrate Specificity relevant to Cholesteryl Hexanoate |

|---|---|---|

| ACAT1/ACAT2 | Intracellular cholesterol esterification. biorxiv.org | Prefers long-chain, unsaturated acyl-CoAs; likely has lower activity with hexanoyl-CoA. biorxiv.org |

| LCAT | Plasma cholesterol esterification on HDL. wikipedia.org | Primarily utilizes unsaturated fatty acids from lecithin. nih.gov |

| CETP | Transfers cholesteryl esters between lipoproteins. wikipedia.org | Transfer efficiency is low for short-chain esters like cholesteryl hexanoate. nih.gov |

| Selective Uptake | Uptake of cholesteryl esters from HDL into cells. nih.gov | Uptake efficiency is high for short-chain esters like cholesteryl hexanoate. nih.gov |

Utility as a Molecular Probe in Cell Biology

Beyond its role as a metabolite, cholesteryl hexanoate and its components can be used as molecular probes to investigate cellular lipid dynamics.

Visualization and Quantification of Intracellular Lipid Trafficking and Deposition (in vitro studies)

Visualizing the movement and storage of lipids within live cells is crucial for understanding lipid metabolism. nih.gov While cholesterol and its esters are not intrinsically fluorescent, they can be studied using fluorescent analogs. nih.gov Common methods involve tagging cholesterol or a fatty acid with a fluorophore, such as BODIPY or NBD. nih.govbiorxiv.org

A fluorescently labeled hexanoic acid can be supplied to cells, where it is then incorporated into various lipids, including cholesteryl esters, by cellular enzymes. The resulting fluorescent cholesteryl hexanoate can be tracked using fluorescence microscopy to visualize its synthesis in the endoplasmic reticulum and subsequent transport to and deposition within lipid droplets. biorxiv.org This approach allows for real-time observation of lipid trafficking dynamics and can be used to quantify the accumulation of specific cholesteryl ester species in different cellular compartments under various metabolic conditions. biorxiv.org

Exploring the Biochemical Effects of Hexanoate Moiety in Cellular Systems

Upon hydrolysis of cholesteryl hexanoate, both cholesterol and hexanoic acid are released into the cell. Hexanoic acid (hexanoate) is a medium-chain fatty acid (MCFA) with distinct metabolic effects compared to the more common long-chain fatty acids (LCFAs). nih.gov MCFAs are metabolized differently; they are transported to the liver and can enter mitochondria for β-oxidation more readily than LCFAs. nih.gov

Studies using the HepG2 human hepatoma cell line have shown that treating cells with hexanoate does not lead to the significant lipid accumulation and lipotoxicity often observed with LCFAs like palmitate. nih.govresearchgate.net Instead, hexanoate tends to promote a more balanced metabolic profile. nih.govresearchgate.net Research has indicated that hexanoate can maintain or even improve insulin (B600854) sensitivity and does not cause the runaway lipid anabolism seen with certain LCFAs. nih.gov Therefore, using cholesteryl hexanoate in cell biology studies allows researchers to investigate not only the trafficking of the cholesterol backbone but also the downstream metabolic consequences of releasing a short-to-medium chain fatty acid into the cellular environment. nih.govbiorxiv.org

Interactions with Specific Biological Macromolecules

The lipophilic nature of cholesteryl hexanoate governs its interactions with various biological macromolecules. These interactions are fundamental to its transport within the aqueous cellular and extracellular environments and its influence on cellular functions.

Studies on Cholesteryl Hexanoate Binding to Lipid-Binding Proteins

The transport of highly hydrophobic molecules like cholesteryl hexanoate in the plasma and between cellular membranes is facilitated by lipid-binding proteins. These proteins possess hydrophobic pockets or tunnels that accommodate the lipid portion of the molecule, shielding it from the aqueous surroundings. Key proteins involved in the binding and transport of cholesteryl esters include Cholesteryl Ester Transfer Protein (CETP), Sterol Carrier Protein-2 (SCP-2), and proteins containing the steroidogenic acute regulatory protein-related lipid transfer (START) domain.

Cholesteryl Ester Transfer Protein (CETP):

Sterol Carrier Protein-2 (SCP-2):

SCP-2 is a non-specific lipid transfer protein involved in the intracellular trafficking of various lipids, including cholesterol and its esters. nih.gov It is thought to facilitate the movement of these lipids between different cellular compartments, such as the endoplasmic reticulum, mitochondria, and peroxisomes. Studies have shown that SCP-2 can bind cholesterol and other sterols, and it is implicated in the transport of cholesterol for steroidogenesis and bile acid synthesis. While direct binding studies with cholesteryl hexanoate are limited, the known function of SCP-2 in cholesterol and cholesteryl ester metabolism points to its role in binding and transporting this molecule within the cell. The binding of ligands to SCP-2 can be influenced by environmental factors; for instance, physiological concentrations of ethanol (B145695) have been shown to inhibit the binding of NBD-stearic acid to SCP-2. umn.edu

START Domain Proteins:

The START domain is a conserved protein module of about 210 amino acids that forms a hydrophobic pocket capable of binding various lipids, including cholesterol. nih.govnih.gov Proteins containing START domains are involved in the intracellular transport and metabolism of lipids. The START domains of proteins like StAR (Steroidogenic Acute Regulatory Protein) and MLN64 are known to bind cholesterol. nih.gov The binding of cholesterol to the START domain is thought to be a key step in its delivery to mitochondria for steroid hormone synthesis. While the primary ligand for many START domains is cholesterol, their ability to bind structurally similar molecules suggests that they may also interact with cholesteryl esters like cholesteryl hexanoate, facilitating their intracellular movement and localization.

Interactive Table of Lipid-Binding Proteins and their Ligands

| Protein | Known Ligands | Putative Interaction with Cholesteryl Hexanoate |

| Cholesteryl Ester Transfer Protein (CETP) | Cholesteryl esters, Triglycerides | Binds and facilitates inter-lipoprotein transfer |

| Sterol Carrier Protein-2 (SCP-2) | Cholesterol, Fatty acids, Phospholipids (B1166683) | Facilitates intracellular transport |

| START Domain Proteins | Cholesterol, Oxysterols | Potential for binding and intracellular trafficking |

Enzymatic Activity Modulation by Cholesteryl Esters

Cholesteryl esters, including cholesteryl hexanoate, can directly or indirectly modulate the activity of various enzymes. This modulation can occur through several mechanisms, such as acting as a substrate, an allosteric effector, or by altering the lipid environment of membrane-bound enzymes.

Modulation of Enzymes in Cholesterol Metabolism:

The metabolism of cholesteryl esters is tightly regulated by a balance between their synthesis by acyl-CoA:cholesterol acyltransferase (ACAT) and their hydrolysis by cholesterol esterases. The activity of these enzymes is directly influenced by the availability of their substrates. An increase in the intracellular concentration of cholesteryl hexanoate would serve as a substrate for cholesterol esterase, leading to its hydrolysis and the release of cholesterol and hexanoic acid. Conversely, the presence of cholesterol and fatty acyl-CoAs influences the activity of ACAT.

Furthermore, the cholesterol released from the hydrolysis of cholesteryl esters can regulate the activity of key enzymes in cholesterol biosynthesis, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. High levels of intracellular cholesterol are known to suppress the activity of HMG-CoA reductase, thereby reducing de novo cholesterol synthesis. researchgate.net

Modulation of Paraoxonase 1 (PON1) Activity:

Research has indicated that dietary cholesterol can influence the activity of paraoxonase 1 (PON1), an enzyme associated with HDL that is believed to protect against oxidative stress. nih.gov A study demonstrated a positive association between dietary cholesterol intake and PON1 arylesterase activity. nih.gov Given that cholesteryl esters are a significant form of dietary cholesterol, it is plausible that cholesteryl hexanoate could contribute to the modulation of PON1 activity.

Allosteric Modulation of Membrane Proteins:

Cholesterol itself has been shown to act as an allosteric modulator of certain membrane proteins, such as the adenosine (B11128) A2A receptor. elifesciences.org It can influence the conformational state and signaling activity of the receptor. While direct evidence for cholesteryl hexanoate is lacking, the structural similarity to cholesterol suggests a potential for cholesteryl esters to influence the function of membrane-embedded enzymes and receptors by altering the properties of the lipid bilayer or through direct binding.

Interactive Table of Enzymes Modulated by Cholesteryl Esters

| Enzyme | Modulatory Effect | Mechanism |

| Cholesterol Esterase | Increased Activity | Substrate Availability |

| HMG-CoA Reductase | Decreased Activity (indirectly) | Feedback inhibition by cholesterol released from cholesteryl ester hydrolysis |

| Paraoxonase 1 (PON1) | Increased Activity | Positive association with dietary cholesterol intake |

| Adenosine A2A Receptor | Positive Allosteric Modulation (by cholesterol) | Direct binding or membrane-mediated effects |

Analytical Methodologies and Advanced Characterization Techniques in Cholesteryl Hexanoate Research

Chromatographic Separation and Quantitative Analysis

Chromatography is a cornerstone for isolating and quantifying cholesteryl hexanoate (B1226103) from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques in this domain.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of individual cholesteryl esters from lipid extracts. nih.gov Reversed-phase HPLC is particularly effective for profiling and determining the composition of cholesteryl esters. nih.gov In this approach, a nonpolar stationary phase is used with a more polar mobile phase. Cholesteryl esters, being nonpolar, are strongly retained on the column and can be separated based on differences in their fatty acid chains.

A common methodology involves using a Zorbax ODS reversed-phase column with a gradient elution system. nih.govresearchgate.net For instance, a linear gradient of water (decreasing from 3% to 0%) in a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) can effectively resolve the various cholesteryl esters typically found in plasma. nih.govresearchgate.net Detection is often achieved using an ultraviolet (UV) detector, as cholesterol and its esters absorb light at specific wavelengths, such as 213 nm. researchgate.net

To handle complex biological samples, a preliminary separation step using Solid Phase Extraction (SPE) is often employed. lipidmaps.org This step removes other lipid classes, such as triacylglycerols and diacylglycerols, which can interfere with the HPLC analysis by accumulating on the column and affecting resolution and retention times. lipidmaps.org

| Parameter | Description | Example |

| Technique | Reversed-Phase High-Performance Liquid Chromatography | Separation of cholesteryl esters from rat adrenal glands nih.gov |

| Stationary Phase (Column) | Zorbax ODS (Octadecylsilyl) | Used for resolving plasma cholesteryl esters nih.govresearchgate.net |

| Mobile Phase | Acetonitrile-Tetrahydrofuran with a water gradient | Linear gradient of 3% to 0% water in 65:35 (v/v) acetonitrile-tetrahydrofuran nih.govresearchgate.net |

| Detection | Ultraviolet (UV) Absorption | Monitoring at 213 nm researchgate.net |

| Internal Standard | Cholesteryl heptadecanoate | Used for quantification of other cholesteryl esters nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for metabolic studies, including the analysis of cholesteryl hexanoate metabolism. It is particularly powerful when combined with stable isotope labeling, such as using ¹³C-labeled substrates, to perform Metabolic Flux Analysis (MFA). creative-proteomics.com MFA allows researchers to trace the path of atoms from a precursor molecule through a metabolic network, providing quantitative information about the rates (fluxes) of metabolic pathways.

In a typical GC-MS-based MFA experiment, cells or organisms are cultured with a ¹³C-labeled tracer substrate, like ¹³C-acetate. creative-proteomics.comnih.gov This labeled precursor is incorporated into various metabolites, including cholesterol and its esters. Following lipid extraction and derivatization (e.g., to form trimethylsilyl (B98337) ethers), the samples are analyzed by GC-MS. nih.gov The gas chromatograph separates the different sterol components, and the mass spectrometer detects the molecules and their fragments, providing information on their mass-to-charge ratio. wordpress.com By analyzing the mass distribution of the ions, the degree of ¹³C enrichment in cholesteryl hexanoate and its precursors can be determined, revealing the activity of the biosynthetic pathways leading to its formation. creative-proteomics.comnih.gov This technique offers high sensitivity, precision, and robustness for metabolic flux studies. creative-proteomics.com

| Parameter | Description |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Application | ¹³C Metabolic Flux Analysis (MFA) creative-proteomics.comrwth-aachen.de |

| Tracer | ¹³C-labeled substrates (e.g., 2-¹³C-acetate) nih.gov |

| Sample Preparation | Lipid extraction, saponification (if analyzing fatty acids), and derivatization (e.g., trimethylsilylation) nih.gov |

| Analysis | Quantification of ¹³C-labeling patterns in metabolites to determine metabolic pathway activity creative-proteomics.com |

| Advantages | High sensitivity, precision, and great separation capacity for complex biological mixtures creative-proteomics.com |

Advanced Microscopy and Imaging for Cholesteryl Hexanoate Distribution

Visualizing the subcellular distribution of lipids like cholesteryl hexanoate is crucial for understanding their biological roles. Advanced microscopy techniques provide the spatial resolution needed to localize these molecules within cells and tissues.

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique that allows for the three-dimensional reconstruction of a sample by acquiring thin optical sections, free from out-of-focus blur. usu.edu This makes it an ideal tool for studying the localization of cholesteryl hexanoate within cells.

For CLSM studies, cholesteryl hexanoate or a related molecule would typically be labeled with a fluorescent dye. Alternatively, fluorescent probes that specifically bind to cholesteryl esters or accumulate in lipid droplets (where cholesteryl esters are stored) can be used. By imaging the fluorescence signal, researchers can map the distribution of the compound. For example, CLSM has been used to track the cellular uptake and distribution of cholesterol-conjugated small interfering RNA (chol-siRNA), demonstrating its ability to follow cholesterol-containing molecules. researchgate.net The technique can reveal co-localization with specific organelles, such as the endoplasmic reticulum or lipid droplets, by using additional fluorescent markers for those structures. This provides insights into the trafficking and storage of cholesteryl esters within the cell.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide a powerful lens for examining the behavior of cholesteryl hexanoate at the atomic level, offering insights that are often inaccessible through experimental techniques alone.

Molecular Dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. By simulating the interactions between cholesteryl hexanoate and its environment (e.g., a lipid bilayer or solvent), researchers can explore its conformational landscape—the full range of three-dimensional shapes the molecule can adopt.

These simulations can reveal how the flexible hexanoate chain and the rigid cholesterol steroid core move and interact. Studies on similar molecules, like cholesteryl palmitoleate, have shown that cholesteryl esters can adopt different conformations, particularly in the ester chain and the C(17) tail of the cholesterol moiety, which can be influenced by factors like temperature. nih.gov Similarly, MD simulations have been used to investigate how cholesterol itself biases the conformational landscape of membrane proteins. nih.gov By applying these computational approaches to cholesteryl hexanoate, one can predict its preferred shapes, its flexibility, and how it might orient itself within a cell membrane or a lipid droplet, thereby providing a mechanistic understanding of its physical and biological properties.

Simulation of Cholesteryl Hexanoate-Membrane Interactions

The interaction of cholesteryl esters, such as cholesteryl hexanoate, with lipid membranes is a critical area of research, particularly for understanding their role in lipid droplets and lipoproteins. Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate these interactions at an atomic level, providing insights that are often inaccessible through experimental methods alone. Due to the structural similarity, studies on cholesteryl oleate (B1233923) provide a strong model for understanding the behavior of cholesteryl hexanoate within a lipid environment.

Atomistic MD simulations are employed to clarify the structural and dynamical properties of cholesteryl esters in environments mimicking biological structures. nih.govnih.gov These simulations model the complex interplay of forces between the cholesteryl ester molecules and the surrounding phospholipids (B1166683) and water.

Methodology and Simulation Parameters

The setup for such simulations involves constructing a model system, such as a spherical lipid droplet or a planar lipid trilayer, composed of phospholipids and cholesteryl esters. nih.gov The system is then solvated with water molecules. Advanced force fields, which are sets of parameters used to describe the potential energy of the system, are essential for accurate simulations. The CHARMM force field, for example, is commonly used for lipids. nih.gov

Simulations are typically run for extended periods, often tens or hundreds of nanoseconds, to allow the system to reach equilibrium and to observe relevant molecular motions. nih.gov The analysis of the resulting trajectory provides detailed information on molecular organization, orientation, and dynamics.

| Parameter | Example Value/Condition | Reference |

| System Type | Spherical Lipid Droplet / Planar Trilayer | nih.gov |

| Composition | POPC, Cholesteryl Oleate, Water | nih.gov |

| Force Field | CHARMM | nih.gov |

| Simulation Time | 10 - 180 ns | nih.govnih.gov |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | nih.gov |

| Temperature | 298 K - 310 K | nih.govnih.gov |

| Pressure | 1 bar | nih.gov |

Key Research Findings from Simulations

Detailed analysis of MD simulation trajectories has yielded several key insights into the behavior of cholesteryl esters within lipid assemblies:

Location within Membranes: Simulations consistently show that cholesteryl esters, like cholesteryl oleate, are predominantly located in the hydrophobic core of lipid droplets and trilayers. nih.gov This is due to their highly nonpolar nature.

Low Solubility in Phospholipid Monolayers: The solubility of cholesteryl esters within the phospholipid monolayer at the surface of a lipid droplet is very low. nih.gov This has important implications for the accessibility of these molecules to enzymes.

Molecular Conformation: Within the core, the oleate chain of cholesteryl oleate shows weak ordering relative to the rigid sterol structure. nih.gov However, when a cholesteryl ester molecule does enter the phospholipid monolayer, its conformation changes from a compact, horseshoe-like shape to a more extended one. This conformational change is considered a significant factor in regulating the transport and hydrolysis of cholesteryl esters. nih.gov

Orientation: Deep in the hydrophobic core, the sterol moiety of the cholesteryl ester shows a broad orientation distribution, being largely isotropic. As it approaches the phospholipid monolayer, its orientation changes to become more perpendicular to the surface normal. nih.gov

These simulation-based findings provide a dynamic, molecular-level picture of how cholesteryl hexanoate is likely to behave within a lipid membrane, sequestered in the hydrophobic interior with limited interaction with the aqueous interface.

In Silico Prediction of Self-Assembly Properties

The self-assembly of cholesteryl esters is fundamental to the formation of liquid crystals and their role in pathological deposits. While experimental techniques like atomic force microscopy provide valuable data on the structure of these assemblies, in silico methods, particularly molecular dynamics simulations, offer a microscopic view of the dynamic processes that drive their formation. nih.govresearchgate.net

Computational studies aim to predict how the molecular structure of cholesteryl esters like cholesteryl hexanoate governs their packing and phase behavior. nih.gov Atomistic simulations of systems containing many cholesteryl ester molecules can reveal the preferred molecular arrangements and intermolecular interactions that lead to larger, self-assembled structures. nih.gov

Computational Approaches to Predicting Self-Assembly

Atomistic Molecular Dynamics: This is the primary tool for predicting self-assembly. By simulating a system of many cholesteryl ester molecules (e.g., 128 molecules) in an isotropic environment, researchers can observe how they arrange themselves over time. nih.gov These simulations can predict translational and orientational order, providing a direct link to liquid crystal phases.

Coarse-Graining: To study self-assembly over longer time and length scales, coarse-grained (CG) models are used. nih.govnih.gov In this approach, groups of atoms are represented as single "beads," reducing the computational cost. mdpi.com The MARTINI force field is a popular example used for lipids and related molecules. nih.gov These models are particularly useful for simulating large-scale phenomena like the formation of micelles or lipid droplets.

Analysis of Intermolecular Interactions: A key part of in silico prediction is analyzing the non-covalent interactions that drive self-assembly. This includes van der Waals forces between the sterol rings and fatty acid tails, and potential electrostatic interactions. Simulations can quantify these interactions and determine their role in stabilizing specific packing arrangements. researchgate.net

Predicted Self-Assembly Behavior and Research Findings

Simulations of cholesteryl esters have provided significant insights that help predict their self-assembly properties:

Short-Range Orientational Order: Atomistic simulations of cholesteryl oleate in a fluid phase show an absence of long-range translational order, which is characteristic of a liquid. However, there is significant orientational order between molecules at short distances (up to ~8 Å). nih.gov The rigid ring structures of the cholesteryl moieties tend to align with each other, a foundational aspect of liquid crystal formation.

Influence of Acyl Chain Length: Experimental studies, which call for confirmation by simulation, show that the length of the fatty acid chain is critical in determining the type of self-assembled phase. nih.gov For example, shorter-chain cholesteryl esters like cholesteryl nonanoate (B1231133) form fluidic bilayer phases, while longer-chain esters form crystalline bilayers. nih.gov In silico models can directly test this by comparing the simulated assemblies of cholesteryl hexanoate with those of longer-chain variants like cholesteryl stearate.

Packing Models: Computational results can be compared against established theoretical packing models, such as Craven's model for bulk cholesteryl esters. Simulations can validate and refine these models by providing atomic-level detail on how molecules are arranged in different layers. nih.gov

| Computational Method | Key Prediction/Insight | Relevant Compound(s) | Reference |

| Atomistic MD | Short-range orientational ordering of sterol rings. | Cholesteryl Oleate | nih.gov |

| Atomistic MD | Slow molecular diffusion in the fluid state. | Cholesteryl Oleate | nih.gov |

| Coarse-Grained MD | Enables simulation of larger systems and longer timescales for assembly processes. | Cholesterol, Phospholipids | nih.govmdpi.com |

| Analysis from STM/AFM | Self-assembly is controlled by sterol-sterol, chain-chain, and chain-substrate interactions. | Cholesteryl Laurate, Cholesteryl Stearate | researchgate.net |

Through these in silico techniques, researchers can build a predictive understanding of how cholesteryl hexanoate molecules are likely to self-assemble, driven by the distinct interactions of their sterol and hexanoate components. This is crucial for designing new materials with specific liquid crystalline properties and for understanding the molecular basis of diseases involving cholesteryl ester deposition.

Future Perspectives and Emerging Avenues in Cholesteryl Hexanoate Research

Development of Next-Generation Cholesteryl Hexanoate (B1226103) Probes

The ability to visualize and track cholesteryl hexanoate within complex biological systems is crucial for elucidating its functions. While general fluorescent cholesterol analogs exist, the development of probes specifically mimicking cholesteryl hexanoate is a burgeoning field. Future research in this area is expected to focus on several key aspects:

Modular Design and Synthesis: A promising approach involves a modular design for creating fluorescent cholesteryl ester probes. d-nb.infonih.gov This strategy allows for the systematic variation of different components, such as the fluorophore, the linker connecting it to the cholesterol backbone, and the head group, to optimize the probe's properties. d-nb.infonih.gov By employing this modularity, researchers can fine-tune the spectral characteristics, environmental sensitivity, and cellular targeting of the probes to better mimic the behavior of endogenous cholesteryl hexanoate. d-nb.infonih.gov

Enhanced Photophysical Properties: Current fluorescent probes for cholesterol, such as those using nitrobenzoxadiazole (NBD) or boron dipyrromethene (BODIPY) fluorophores, have limitations. nih.gov NBD is sensitive to its environment but less bright, while BODIPY is brighter but its trafficking can differ significantly from that of cholesterol. d-nb.infonih.gov Future efforts will likely focus on developing intrinsically fluorescent sterol analogs with improved photophysical properties, such as being red-shifted to allow for imaging on conventional microscopes and having high multiphoton absorption for 3D and time-lapse microscopy. nih.govbiorxiv.org

Bioorthogonal Ligation: Another innovative strategy is the development of alkynyl sterol probes. These probes can be incorporated into biological systems and then visualized through bioorthogonal ligation to reporter molecules, a technique that has been successfully used to study the cholesterylation of proteins like Sonic Hedgehog. rsc.org This approach offers high specificity and allows for the analysis of cholesteryl hexanoate in its native environment.